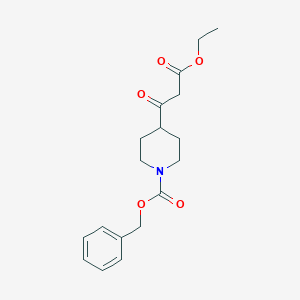

Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO5/c1-2-23-17(21)12-16(20)15-8-10-19(11-9-15)18(22)24-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYRPXCJJXOCKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440155 | |

| Record name | Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167414-75-7 | |

| Record name | Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 167414-75-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate synthesis pathway

An in-depth analysis of the synthesis of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical research, reveals a strategic pathway involving the protection of a piperidine precursor followed by a C-C bond-forming reaction with a malonate derivative. This technical guide outlines the primary synthesis route, detailing the necessary experimental protocols and presenting relevant quantitative data for researchers and drug development professionals.

Synthesis Pathway Overview

The most common and efficient synthesis of this compound involves a two-step process. The first step is the protection of the nitrogen atom of piperidine-4-carboxylic acid with a benzyloxycarbonyl (Cbz) group. The resulting N-protected intermediate is then activated and coupled with an ethyl malonate derivative to form the target β-keto ester.

Two primary methods are employed for the crucial coupling step: the acid chloride method and a milder approach using a coupling agent such as 1,1'-carbonyldiimidazole (CDI). The CDI method is often preferred due to its operational simplicity and avoidance of harsh reagents like thionyl chloride.

Step 1: Synthesis of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid

The initial step involves the protection of the secondary amine of piperidine-4-carboxylic acid with benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction is robust and typically proceeds in high yield.

Experimental Protocol

To a solution of piperidine-4-carboxylic acid (1 equivalent) in a mixture of tetrahydrofuran (THF) and water, sodium bicarbonate (2 equivalents) is added. The mixture is cooled to 0°C in an ice bath. Benzyl chloroformate (1.1 equivalents) is then added dropwise while maintaining the temperature at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 5 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[1]

Upon completion, the organic solvent (THF) is removed under reduced pressure. The remaining aqueous residue is washed with ethyl acetate to remove any unreacted benzyl chloroformate. The aqueous phase is then acidified to a pH of 2-3 using a dilute solution of hydrochloric acid (HCl), leading to the precipitation of the product. The resulting solid is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under vacuum to yield 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid as a white solid.[1]

Quantitative Data

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Notes | Yield (%) |

| Piperidine-4-carboxylic acid | 1.0 | 129.16 | Starting material | \multirow{3}{*}{96} |

| Benzyl chloroformate | 1.1 | 170.59 | Protecting agent | |

| Sodium bicarbonate | 2.0 | 84.01 | Base |

Step 2: Synthesis of this compound

This step involves the formation of the β-keto ester via the coupling of the N-Cbz protected piperidine carboxylic acid with an ethyl malonate derivative.

Method A: Acid Chloride Pathway

This method involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with a malonate salt.

2A-i: Formation of 1-(Benzyloxycarbonyl)piperidine-4-carbonyl chloride

1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) is dissolved in a dry, inert solvent such as dichloromethane (DCM) or toluene. Thionyl chloride (SOCl₂) (1.2 to 1.5 equivalents) is added dropwise at 0°C.[2] A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction. The mixture is then stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by the cessation of gas evolution and TLC). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 1-(benzyloxycarbonyl)piperidine-4-carbonyl chloride, which is typically used immediately in the next step without further purification.[2]

2A-ii: Reaction with Ethyl Potassium Malonate

In a separate flask, ethyl potassium malonate (1.5 to 2.0 equivalents) is suspended in a dry aprotic solvent like THF. The flask is cooled to a low temperature (e.g., -78°C or 0°C). The crude 1-(benzyloxycarbonyl)piperidine-4-carbonyl chloride, dissolved in dry THF, is then added dropwise to the malonate suspension. The reaction mixture is stirred at low temperature for a period and then allowed to warm gradually to room temperature overnight.

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under vacuum. The crude product is then purified by silica gel column chromatography to afford this compound.

Method B: Carbonyldiimidazole (CDI) Coupling Pathway

This is a milder alternative to the acid chloride method for the acylation of the malonate.

To a solution of 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) in dry THF, 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) is added portion-wise at room temperature. The mixture is stirred for 1-2 hours at room temperature, or until the evolution of CO₂ ceases, to form the acylimidazolide intermediate.

In a separate flask, ethyl malonate (1.5 equivalents) is dissolved in dry THF. A strong base, such as magnesium ethoxide or a solution of isopropylmagnesium chloride, is added to form the magnesium enolate of the malonate. This mixture is then added to the previously prepared acylimidazolide solution. The reaction is stirred at room temperature overnight.

The reaction is quenched with an acidic aqueous solution (e.g., 1M HCl). The product is extracted with ethyl acetate, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous Na₂SO₄, and concentrated. The final product is purified by column chromatography.

Quantitative Data for Coupling Step

| Reagent (Method A) | Molar Eq. | Molecular Weight ( g/mol ) | Notes |

| 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid | 1.0 | 263.29 | Intermediate from Step 1 |

| Thionyl chloride | 1.2 | 118.97 | Chlorinating agent |

| Ethyl potassium malonate | 1.5 | 170.21 | Nucleophile |

| Reagent (Method B) | Molar Eq. | Molecular Weight ( g/mol ) | Notes |

| 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid | 1.0 | 263.29 | Intermediate from Step 1 |

| 1,1'-Carbonyldiimidazole (CDI) | 1.1 | 162.15 | Coupling agent |

| Ethyl Malonate | 1.5 | 160.17 | Nucleophile precursor |

| Base (e.g., Mg(OEt)₂) | 1.5 | 114.43 | For enolate formation |

Visualizing the Synthesis Pathway

The logical flow of the synthesis can be visualized using the following diagrams.

Caption: Synthesis via the Acid Chloride Pathway.

References

In-Depth Technical Guide: Physicochemical Properties of Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate, a piperidine derivative, holds significance as a versatile intermediate in medicinal chemistry and drug development. Its structural features, combining a protected piperidine ring with a β-keto ester moiety, make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with insights into its synthesis and analytical characterization.

Physicochemical Properties

A summary of the available physicochemical data for Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate (CAS No. 167414-75-7) is presented below. It is important to note that while some data is reported for the specific compound, other values are predicted or derived from structurally similar compounds and should be considered as estimations.

| Property | Value | Source |

| IUPAC Name | benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | [1] |

| CAS Number | 167414-75-7 | [1] |

| Chemical Formula | C18H23NO5 | [1] |

| Molecular Weight | 333.38 g/mol | [1] |

| Physical Appearance | White to off-white solid or viscous oil | [2] |

| Boiling Point | 461.8 ± 45.0 °C at 760 mmHg (Predicted for CAS 672323-13-6) | [3] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted for CAS 672323-13-6) | [3] |

| Flash Point | 233.1 ± 28.7 °C (Predicted for CAS 672323-13-6) | [3] |

| Refractive Index | 1.533 (Predicted for CAS 672323-13-6) | [3] |

| Polar Surface Area (PSA) | 72.9 Ų (Predicted for CAS 672323-13-6) | [3] |

| logP (XLogP3) | 2.88 (Predicted for CAS 672323-13-6) | [3] |

Note: The predicted data for CAS 672323-13-6, benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate, is included due to its structural similarity to the target compound and the absence of experimentally determined values for the 4-substituted isomer.

Experimental Protocols

General Synthetic Workflow

The synthesis of Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate would likely involve the acylation of a suitable piperidine precursor with an ethyl malonyl chloride equivalent. A plausible synthetic workflow is outlined in the diagram below.

Caption: A plausible synthetic route to the target compound.

Analytical Methods

Standard analytical techniques would be employed to characterize Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the chemical structure. While specific spectral data for this compound is not published, related structures show characteristic peaks for the piperidine ring, the Cbz protecting group, and the ethyl ester.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol, and UV detection, would be a typical starting point for method development.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Applications in Drug Development

While specific biological activities or signaling pathway involvement for Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate have not been reported, its structural motifs suggest its utility as an intermediate in the synthesis of various biologically active molecules. The piperidine scaffold is a common feature in many approved drugs, and the β-keto ester functionality allows for a variety of chemical transformations to build molecular complexity.

The logical relationship for its potential use in a drug discovery workflow is illustrated below.

Caption: A conceptual workflow illustrating the compound's potential.

Conclusion

Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate is a valuable chemical entity for synthetic and medicinal chemists. While a complete experimental dataset of its physicochemical properties is not yet available, this guide provides the most current information based on existing data and predictions for closely related structures. Further experimental investigation is warranted to fully characterize this compound and explore its potential in the development of new therapeutic agents.

References

Spectroscopic Profile of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 167414-75-7): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the spectroscopic properties of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 167414-75-7). While a complete set of experimentally-derived spectra for this specific compound is not publicly available, this document compiles predicted spectroscopic data based on the analysis of its structural features and comparison with closely related molecules. The guide also outlines detailed experimental protocols for obtaining such data, serving as a valuable resource for researchers working with this and similar chemical entities.

The subject compound, with the molecular formula C18H23NO5 and a molecular weight of approximately 333.38 g/mol , is a derivative of piperidine.[1] Its structure incorporates several key functional groups that give rise to characteristic spectroscopic signals: a benzyl carbamate protecting group, an ethyl ester, and a ketone. Understanding the spectroscopic signature of this molecule is crucial for its identification, purity assessment, and structural elucidation in various stages of drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from established principles of NMR and IR spectroscopy and by analogy to the reported data for similar compounds containing benzyl, piperidine, and ethyl ester moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.15 | Singlet | 2H | Benzylic protons (-CH₂-Ph) |

| ~4.15 | Quartet | 2H | Methylene protons of ethyl ester (-O-CH₂-CH₃) |

| ~4.10 | Broad Multiplet | 2H | Piperidine protons (H-2e, H-6e) |

| ~3.45 | Singlet | 2H | Methylene protons adjacent to ketone (-CO-CH₂-COOEt) |

| ~2.90 | Broad Multiplet | 2H | Piperidine protons (H-2a, H-6a) |

| ~2.70 | Multiplet | 1H | Piperidine proton (H-4) |

| ~1.80 | Multiplet | 2H | Piperidine protons (H-3e, H-5e) |

| ~1.60 | Multiplet | 2H | Piperidine protons (H-3a, H-5a) |

| ~1.25 | Triplet | 3H | Methyl protons of ethyl ester (-O-CH₂-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~202.0 | Ketone carbonyl carbon (C=O) |

| ~167.0 | Ester carbonyl carbon (-COO-) |

| ~155.0 | Carbamate carbonyl carbon (-NCOO-) |

| ~136.5 | Aromatic quaternary carbon (C-1 of Phenyl) |

| ~128.5 | Aromatic methine carbons (C-3/5 & C-2/6 of Phenyl) |

| ~128.0 | Aromatic methine carbon (C-4 of Phenyl) |

| ~67.0 | Benzylic carbon (-CH₂-Ph) |

| ~61.5 | Methylene carbon of ethyl ester (-O-CH₂-CH₃) |

| ~49.0 | Methylene carbon adjacent to ketone (-CO-CH₂-COOEt) |

| ~44.0 | Piperidine carbons (C-2, C-6) |

| ~40.5 | Piperidine carbon (C-4) |

| ~28.5 | Piperidine carbons (C-3, C-5) |

| ~14.0 | Methyl carbon of ethyl ester (-O-CH₂-CH₃) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | Ester C=O stretch |

| ~1715 | Strong | Ketone C=O stretch |

| ~1695 | Strong | Carbamate C=O stretch |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C stretches |

| ~1230 | Strong | C-O stretch (ester and carbamate) |

| ~1100 | Strong | C-N stretch |

| ~750, ~700 | Strong | Aromatic C-H out-of-plane bend |

Predicted Mass Spectrum Fragmentation

In an electron ionization mass spectrum, the molecular ion peak [M]⁺ at m/z = 333 would be expected. Key fragmentation patterns would likely involve:

-

Loss of the ethoxy group (-OC₂H₅): [M - 45]⁺ at m/z = 288.

-

Loss of the ethyl ester group (-COOC₂H₅): [M - 73]⁺ at m/z = 260.

-

Cleavage of the benzyl group (-CH₂C₆H₅): [M - 91]⁺ at m/z = 242.

-

Formation of the tropylium ion: A prominent peak at m/z = 91, characteristic of a benzyl group.

-

Decarboxylation of the carbamate: [M - 44]⁺ at m/z = 289.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).

-

Use a standard pulse sequence (e.g., zg30) with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).

-

Use a standard pulse sequence (e.g., zgpg30) with a relaxation delay of 2 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Thin Film: Dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Acquisition:

-

Direct Infusion: Introduce the sample solution directly into the ion source at a constant flow rate.

-

LC-MS: Alternatively, inject the sample onto a liquid chromatography column for separation prior to introduction into the mass spectrometer.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: General experimental workflow for the spectroscopic characterization of a chemical compound.

Structural Fragments and Spectroscopic Correlation

Caption: Correlation of structural fragments with expected spectroscopic signals.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-(2-Ethoxycarbonyl-acetyl)-piperidine-1-carboxylic acid benzyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and a plausible synthetic route for the preparation of 4-(2-ethoxycarbonyl-acetyl)-piperidine-1-carboxylic acid benzyl ester, a key intermediate in pharmaceutical research and development. This document details the necessary precursors, their chemical properties, and a representative experimental protocol for the target molecule's synthesis.

Overview of the Synthetic Strategy

The most direct and industrially scalable approach to synthesizing 4-(2-ethoxycarbonyl-acetyl)-piperidine-1-carboxylic acid benzyl ester is via a Claisen-type condensation reaction. This strategy involves the acylation of a suitably protected 4-acetylpiperidine derivative with a source of an ethoxycarbonyl group. The key starting materials for this pathway are readily available or can be synthesized through established methods.

The proposed synthetic pathway is illustrated below:

Figure 1: Proposed synthetic pathway for 4-(2-ethoxycarbonyl-acetyl)-piperidine-1-carboxylic acid benzyl ester.

Core Starting Materials

The primary starting materials required for the synthesis of the target molecule are detailed in the table below.

| Starting Material | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| Benzyl 4-acetylpiperidine-1-carboxylate | Benzyl 4-acetylpiperidine-1-carboxylate | 160809-34-7 | C15H19NO3 | 261.32 | Key intermediate (ketone) |

| Diethyl carbonate | Diethyl carbonate | 105-58-8 | C5H10O3 | 118.13 | Ethoxycarbonyl group source |

| Sodium Hydride (NaH) | NaH | 7646-69-7 | HNa | 24.00 | Strong base for enolate formation |

| Tetrahydrofuran (THF) | Tetrahydrofuran | 109-99-9 | C4H8O | 72.11 | Anhydrous reaction solvent |

Experimental Protocol: Synthesis of 4-(2-Ethoxycarbonyl-acetyl)-piperidine-1-carboxylic acid benzyl ester

This section provides a detailed, representative experimental protocol for the Claisen condensation reaction to yield the target molecule. This protocol is based on established procedures for the synthesis of β-keto esters from cyclic ketones.[1][2]

Reaction Scheme:

Figure 2: Claisen condensation for the synthesis of the target molecule.

Materials:

-

Benzyl 4-acetylpiperidine-1-carboxylate (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.5 eq)

-

Diethyl carbonate (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (1.5 eq). The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere, and the hexanes are carefully decanted.

-

Reaction Setup: Anhydrous THF is added to the flask containing the washed sodium hydride. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Starting Materials: A solution of Benzyl 4-acetylpiperidine-1-carboxylate (1.0 eq) and diethyl carbonate (3.0 eq) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is cooled to 0 °C and cautiously quenched by the slow addition of 1 M HCl until the pH is acidic. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 4-(2-ethoxycarbonyl-acetyl)-piperidine-1-carboxylic acid benzyl ester.

Quantitative Data:

Synthesis of the Key Intermediate: Benzyl 4-acetylpiperidine-1-carboxylate

The key starting material, Benzyl 4-acetylpiperidine-1-carboxylate, can be synthesized from commercially available precursors as outlined below.

Synthetic Pathway:

Figure 3: Synthesis of Benzyl 4-acetylpiperidine-1-carboxylate.

A common method for the synthesis of this intermediate involves the protection of the nitrogen of 4-piperidinecarboxylic acid with a benzyloxycarbonyl (Cbz) group, followed by conversion to a Weinreb amide. Subsequent reaction with a methyl Grignard reagent (e.g., methylmagnesium bromide) furnishes the desired acetyl group at the 4-position.

Conclusion

The synthesis of 4-(2-ethoxycarbonyl-acetyl)-piperidine-1-carboxylic acid benzyl ester is most effectively achieved through a Claisen-type condensation of Benzyl 4-acetylpiperidine-1-carboxylate with diethyl carbonate. The starting materials are accessible, and the proposed synthetic route utilizes well-established chemical transformations, making it suitable for laboratory-scale synthesis and scalable for larger production. This guide provides the necessary foundational information for researchers and drug development professionals to successfully synthesize this valuable intermediate.

References

An In-depth Technical Guide to the Theoretical Properties of Cbz-Protected Piperidine Ketoesters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core theoretical properties of Carboxybenzyl (Cbz)-protected piperidine ketoesters. These versatile scaffolds are of significant interest in medicinal chemistry and drug development due to their conformational pre-organization and synthetic utility. This document details their structural characteristics, reactivity, and spectroscopic signatures, supported by experimental protocols and data-driven visualizations.

Molecular Structure and Conformational Analysis

The Cbz-protected piperidine ketoester scaffold combines the conformational rigidity of the piperidine ring with the synthetic versatility of the β-ketoester moiety. The bulky Cbz protecting group on the nitrogen atom significantly influences the conformational equilibrium of the piperidine ring.

Conformational Preferences

The piperidine ring in these systems predominantly adopts a chair conformation to minimize torsional and steric strain. The large N-Cbz group generally prefers an equatorial position to avoid unfavorable steric interactions. However, the presence of substituents on the piperidine ring can influence this preference.

Molecular modeling and conformational analysis studies on related 4-substituted piperidines have shown that the conformational free energies are comparable to analogous cyclohexanes.[1] For polar substituents at the 4-position, protonation of the piperidine nitrogen can lead to a stabilization of the axial conformer due to electrostatic interactions.[1] While Cbz-protected piperidines are not protonated, the polar nature of the ketoester group can still influence the conformational landscape.

Table 1: Physicochemical Properties of a Representative Cbz-Protected Piperidone

| Property | Value | Reference |

| Compound | Benzyl 4-oxopiperidine-1-carboxylate (1-Cbz-4-piperidone) | |

| CAS Number | 19099-93-5 | [2][3] |

| Molecular Formula | C₁₃H₁₅NO₃ | [2][3] |

| Molecular Weight | 233.26 g/mol | [2] |

| Appearance | White to pale yellow solid or liquid | [2] |

| Melting Point | 38-41 °C | [2] |

| Boiling Point | 114-140 °C at 0.25 mmHg | [2] |

| Density | 1.172 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.542 | [2] |

Synthesis and Reactivity

Cbz-protected piperidine ketoesters are valuable synthetic intermediates.[4][5] Their synthesis can be achieved through several routes, with the Dieckmann condensation of a suitably protected amino diester being a common and efficient method. Alternatively, acylation of a pre-formed Cbz-protected piperidone can also yield the desired ketoester.

Keto-Enol Tautomerism

A key feature of β-ketoesters is their existence in a tautomeric equilibrium between the keto and enol forms. This equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents.[6][7][8] The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl. Spectroscopic techniques, particularly NMR, are instrumental in studying this tautomerism.[6][7]

Caption: Keto-enol tautomerism in a β-ketoester.

The reactivity of Cbz-protected piperidine ketoesters is dictated by the presence of multiple functional groups. The β-ketoester moiety can undergo a variety of transformations, including alkylation, acylation, and condensation reactions at the α-carbon. The Cbz group is stable under a wide range of reaction conditions but can be readily removed by catalytic hydrogenolysis, providing an orthogonal deprotection strategy.[9]

Spectroscopic Characterization

The structural features of Cbz-protected piperidine ketoesters can be elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for a Representative Cbz-Protected Piperidone

| Technique | Compound | Observed Signals and Assignments | Reference |

| ¹H-NMR | 1-Cbz-4-piperidone (400 MHz, CDCl₃) | δ 7.45-7.29 (m, 5H, Ar-H), 5.18 (s, 2H, -CH₂-Ph), 3.80 (t, J = 5.9 Hz, 4H, piperidine H-2, H-6), 2.46 (br s, 4H, piperidine H-3, H-5) | [10] |

| ¹³C-NMR | 1-Cbz-4-piperidone (100 MHz, CDCl₃) | δ 207.1 (C=O, ketone), 155.1 (C=O, carbamate), 136.3 (Ar-C), 128.6, 128.2, 128.0 (Ar-CH), 67.6 (-CH₂-Ph), 43.1 (piperidine C-2, C-6), 41.0 (piperidine C-3, C-5) | [10] |

| IR (neat) | 1-Cbz-4-piperidone | ν (cm⁻¹) 2964, 1698 (C=O, ketone), 1429, 1229 | [10] |

| HRMS | 1-Cbz-4-piperidone | calcd. for C₁₃H₁₅NO₃: 233.1052, found: 233.1055 | [10] |

The presence of the Cbz group is characterized by the signals of the aromatic protons and the benzylic methylene protons in the ¹H-NMR spectrum, and the corresponding aromatic and benzylic carbon signals in the ¹³C-NMR spectrum. The keto and ester carbonyl groups give rise to characteristic stretches in the IR spectrum.

Experimental Protocols

Synthesis of Ethyl 1-(benzyloxycarbonyl)-4-oxopiperidine-3-carboxylate

This protocol describes a general procedure for the synthesis of a Cbz-protected piperidine ketoester via acylation of a Cbz-protected piperidone.

Materials:

-

1-Cbz-4-piperidone

-

Diethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of 1-Cbz-4-piperidone and diethyl carbonate in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Caption: Workflow for the synthesis of a Cbz-protected piperidine ketoester.

Applications in Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[11][12][13] Cbz-protected piperidine ketoesters serve as key intermediates in the synthesis of a wide range of biologically active molecules. Their conformational constraints and the ability to introduce diverse substituents make them attractive building blocks for the design of novel therapeutics targeting various biological pathways. For instance, piperidine derivatives have been investigated for their potential as enzyme inhibitors and receptor ligands in the central nervous system.[4]

Caption: Role of Cbz-protected piperidine ketoesters in drug development.

References

- 1. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. caymanchem.com [caymanchem.com]

- 4. nbinno.com [nbinno.com]

- 5. fuaij.com [fuaij.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. nbinno.com [nbinno.com]

- 10. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]

- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

Determining the Solubility of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS: 167414-75-7) is a heterocyclic building block with a molecular formula of C18H23NO5 and a molecular weight of 333.38 g/mol .[1] Its structural features, including a piperidine ring, a benzyl carbamate, and an ethyl ester, suggest a degree of lipophilicity, making its solubility in organic solvents a key consideration for its use in synthesis, purification, and formulation. Understanding the solubility profile of this compound is essential for designing efficient reaction conditions, developing purification strategies like crystallization, and formulating it for preclinical and clinical studies.

Predicted Solubility Characteristics

The presence of both polar (ester and carbamate groups) and non-polar (benzyl and piperidine rings) moieties suggests that the solubility of this compound will vary significantly across different organic solvents. A calculated logP (octanol-water partition coefficient) for a related compound, Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate, is 2.1, indicating moderate solubility in organic solvents.[2] Generally, "like dissolves like" is a useful guiding principle.[3] Therefore, it is expected to exhibit higher solubility in moderately polar to non-polar organic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined data.

| Organic Solvent | Chemical Class | Predicted Solubility | Quantitative Solubility (g/L) at 25°C |

| Dichloromethane | Chlorinated Hydrocarbon | High | Data to be determined |

| Chloroform | Chlorinated Hydrocarbon | High | Data to be determined |

| Tetrahydrofuran (THF) | Ether | High | Data to be determined |

| Ethyl Acetate | Ester | Moderate to High | Data to be determined |

| Acetone | Ketone | Moderate | Data to be determined |

| Acetonitrile | Nitrile | Moderate | Data to be determined |

| Methanol | Alcohol | Low to Moderate | Data to be determined |

| Ethanol | Alcohol | Low to Moderate | Data to be determined |

| Isopropanol | Alcohol | Low | Data to be determined |

| Hexane | Aliphatic Hydrocarbon | Very Low | Data to be determined |

| Toluene | Aromatic Hydrocarbon | Moderate | Data to be determined |

| Dimethylformamide (DMF) | Amide | High | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High | Data to be determined |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of a solid organic compound in an organic solvent. This method is based on the principle of saturating a solvent with the solute and then determining the concentration of the dissolved solute.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Magnetic stirrer and stir bars

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Preliminary experiments can determine the optimal equilibration time.[4]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Quantification of Dissolved Solute:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of the target compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a robust experimental framework for its determination. The outlined protocol, coupled with the structured data presentation and workflow visualization, offers a comprehensive approach for researchers and drug development professionals to generate and utilize this critical data. Accurate solubility information will undoubtedly facilitate the efficient use of this compound in synthetic chemistry and accelerate its potential development as a pharmaceutical intermediate.

References

Navigating the Stability Landscape of Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential stability challenges and analytical strategies for Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate, a molecule of interest in pharmaceutical development. Due to the absence of specific stability studies for this compound in publicly available literature, this document outlines a proactive approach to its stability assessment based on the known chemical liabilities of its constituent functional groups: a carbamate, a β-keto ester, and a piperidine ring.

Executive Summary

Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate incorporates three key functional groups that dictate its stability profile. The N-Cbz (carbamate) group is susceptible to thermal and pH-dependent degradation. The β-keto ester moiety is prone to hydrolysis followed by decarboxylation. Finally, the piperidine ring, a tertiary amine, can undergo oxidation. Understanding these potential degradation pathways is crucial for developing stable formulations and robust analytical methods. This guide details hypothetical forced degradation studies, potential degradation products, and the experimental protocols necessary to rigorously evaluate the stability of this molecule.

Potential Degradation Pathways

The chemical structure of Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate suggests three primary areas of instability.

Carbamate Moiety (N-Cbz group)

The N-Cbz group is a carbamate linkage that can be susceptible to thermal and chemical degradation. Thermal stress can lead to the cleavage of the carbamate bond, potentially forming benzyl isocyanate and the deprotected piperidine derivative.[1][2][3][4] This degradation is often influenced by temperature and the presence of catalysts.

β-Keto Ester Moiety

The ethyl 3-oxopropanoate portion of the molecule is a β-keto ester, which is known to be susceptible to hydrolysis under both acidic and basic conditions.[5][6][7] This hydrolysis would yield the corresponding β-keto acid. β-Keto acids are often unstable and can readily undergo decarboxylation, particularly upon heating, to produce a ketone.[8][9]

Piperidine Ring

The tertiary amine within the piperidine ring is a potential site for oxidation.[10][11] Oxidative stress, for instance, in the presence of peroxides or even atmospheric oxygen over extended periods, could lead to the formation of an N-oxide or more complex ring-opened products.

A visual representation of these potential degradation pathways is provided below.

Caption: Potential degradation pathways of Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate.

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, is essential to identify likely degradation products and establish the intrinsic stability of a drug substance.[12][13][14] The following table outlines a hypothetical forced degradation study plan for Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate.

| Stress Condition | Reagent/Condition | Duration | Potential Degradation Products | Analytical Method |

| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours at 60°C | Hydrolysis of β-keto ester to β-keto acid, followed by decarboxylation. | RP-HPLC, LC-MS |

| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8 hours at room temp. | Saponification of the ethyl ester, hydrolysis of the β-keto ester. | RP-HPLC, LC-MS |

| Oxidation | 3% H₂O₂ | 24 hours at room temp. | N-oxide of the piperidine ring, other oxidative products. | RP-HPLC, LC-MS |

| Thermal Degradation | 80°C (solid and solution) | 48, 72 hours | Carbamate cleavage, decarboxylation of the β-keto acid if formed. | RP-HPLC, LC-MS, GC-MS |

| Photostability | ICH Q1B conditions | Expose to light | Photolytic degradation products. | RP-HPLC, LC-MS |

Detailed Experimental Protocols

The following are detailed, yet generalized, protocols for conducting the proposed forced degradation studies. These should be adapted and optimized based on preliminary experimental findings.

General Stock Solution Preparation

Prepare a stock solution of Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

Acid Hydrolysis Protocol

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the mixture at 60°C.

-

Withdraw aliquots at 24, 48, and 72 hours.

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

-

Dilute with the mobile phase to an appropriate concentration for analysis.

-

Analyze by a stability-indicating HPLC method.

Base Hydrolysis Protocol

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Maintain the mixture at room temperature.

-

Withdraw aliquots at 2, 4, and 8 hours.

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

-

Dilute with the mobile phase for analysis.

-

Analyze by HPLC.

Oxidative Degradation Protocol

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute with the mobile phase for analysis.

-

Analyze by HPLC.

Thermal Degradation Protocol

-

Solid State: Place approximately 5-10 mg of the solid compound in a vial and heat in an oven at 80°C for 72 hours. At specified time points, dissolve a portion of the solid in the initial solvent for analysis.

-

Solution State: Incubate a sealed vial of the stock solution at 80°C for 72 hours.

-

Analyze samples at 48 and 72 hours by HPLC. For volatile degradation products, GC-MS analysis of the headspace may be necessary.

Photostability Protocol

-

Expose the solid compound and the stock solution to light conditions as specified in the ICH Q1B guideline (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be protected from light.

-

Analyze the exposed samples and the control by HPLC.

Analytical Method Development

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable.

Example HPLC Method Parameters:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A suitable gradient to resolve all peaks (e.g., starting with 95% A, ramping to 95% B).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (determined by UV-Vis scan of the parent compound).

-

Column Temperature: 30°C

Mass spectrometry (LC-MS) should be used for the identification and characterization of degradation products.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for conducting stability studies.

Caption: A typical workflow for conducting stability studies of a drug substance.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates [mdpi.com]

- 3. Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. connectsci.au [connectsci.au]

- 5. researchgate.net [researchgate.net]

- 6. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 8. youtube.com [youtube.com]

- 9. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

Technical Guide: Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 167414-75-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available safety and handling information for CAS 167414-75-7. Detailed toxicological, ecological, and experimental data for this specific compound are limited. This guide should be used as a supplementary resource to a comprehensive risk assessment conducted by qualified professionals.

Introduction

Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate, with CAS number 167414-75-7, is a functionalized piperidine derivative.[1] It is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly within the realms of pharmaceutical and medicinal chemistry.[1] The molecular structure incorporates a piperidine ring, a benzyl carbamate (Cbz) protecting group, and a β-keto ester side chain, which offers various possibilities for subsequent chemical modifications.[1]

Hazard and Safety Information

Comprehensive toxicological data for this compound have not been fully investigated. The following information is based on available safety data sheets from chemical suppliers.

GHS Hazard Classification

The substance is not classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, as with any chemical of unknown detailed toxicity, it should be handled with care.

Precautionary Measures and Personal Protective Equipment (PPE)

Due to the limited toxicological data, it is crucial to handle this compound in a well-ventilated area, preferably in a chemical fume hood.[2][3] Standard laboratory personal protective equipment should be worn.

Recommended PPE:

-

Eye Protection: Safety goggles with side protection.[3]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[3]

-

Skin and Body Protection: Laboratory coat and appropriate protective clothing.[3]

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.[3]

First Aid Measures

Standard first aid procedures should be followed in case of exposure:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]

-

Skin Contact: Wash the affected area thoroughly with soap and water.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[2]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Handling and Storage

-

Handling: Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[2] General hygiene practices, such as not eating, drinking, or smoking in the work area, should be observed.

-

Storage: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed.[2]

Physicochemical Data

Quantitative data for this compound is sparse. The following table summarizes the available information.

| Property | Value | Source(s) |

| CAS Number | 167414-75-7 | [1] |

| Molecular Formula | C₁₈H₂₃NO₅ | [2] |

| Molecular Weight | 333.38 g/mol | [2] |

| Appearance | White to off-white solid or viscous oil | [1] |

| Purity | Typically ≥99% (Reagent Grade) | [1] |

Experimental Protocols

Logical Workflow: Role as a Synthetic Intermediate

As detailed experimental protocols are unavailable, the following diagram illustrates the logical role of CAS 167414-75-7 as a key intermediate in a multi-step synthetic pathway, a common application for such molecules in drug discovery and development.

Caption: Logical workflow illustrating the role of CAS 167414-75-7 as a key intermediate.

Conclusion

This compound (CAS 167414-75-7) is a chemical intermediate with limited publicly available data regarding its detailed hazardous properties and specific experimental applications. Researchers and drug development professionals should handle this compound with appropriate caution, utilizing standard personal protective equipment and engineering controls. Its utility lies in its bifunctional nature, offering a scaffold for the synthesis of more complex, potentially biologically active piperidine-containing molecules. Further research and publication of experimental data would be beneficial for a more complete understanding of this compound's properties and reactivity.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocycles from Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate is a versatile bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure incorporates a piperidine ring protected by a carbobenzyloxy (Cbz) group and a β-keto ester moiety. This combination of functionalities makes it an invaluable building block for the synthesis of a variety of complex nitrogen-containing heterocyclic scaffolds.[1] The piperidine unit is a common motif in many pharmaceuticals, while the β-keto ester provides a reactive handle for various cyclization and condensation reactions.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazole-containing heterocyclic systems, which are known to exhibit a wide range of biological activities.[2][3]

Key Applications in Heterocyclic Synthesis

The primary application of this compound in heterocyclic synthesis is its use as a 1,3-dicarbonyl equivalent in condensation reactions with binucleophiles. The most common transformation is the Knorr pyrazole synthesis, where the β-keto ester reacts with hydrazine or its derivatives to form a pyrazole or pyrazolone ring. This reaction provides a straightforward route to novel pyrazolyl-piperidine derivatives, which are valuable scaffolds in drug discovery.

Synthesis of Benzyl 4-(1H-pyrazol-5-yl)piperidine-1-carboxylate Derivatives via Knorr Cyclization

The reaction of this compound with hydrazine hydrate is a classic example of the Knorr pyrazole synthesis, leading to the formation of a pyrazolone-fused piperidine ring system. The reaction typically proceeds by initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

General Reaction Scheme:

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]

- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate: A Key Intermediate in Pharmaceutical Synthesis

Application Notes and Protocols for Researchers and Drug Development Professionals

Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate, a β-keto ester derivative of piperidine, is a valuable intermediate in the synthesis of complex pharmaceutical compounds. Its structure, featuring a protected piperidine ring and a reactive β-keto ester moiety, makes it a versatile building block for the construction of various heterocyclic systems and molecules with therapeutic potential. The presence of the benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen allows for controlled and selective reactions at other parts of the molecule.

Physicochemical Properties and Data

Quantitative data for Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate is summarized in the table below. This information is crucial for reaction planning, characterization, and quality control.

| Property | Value | Reference |

| Chemical Name | Ethyl 3-(1-(benzyloxycarbonyl)piperidin-4-yl)-3-oxopropanoate | |

| Synonyms | Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate, 4-(2-Ethoxycarbonyl-acetyl)-piperidine-1-carboxylic acid benzyl ester | [1] |

| CAS Number | 167414-75-7 | [1] |

| Molecular Formula | C₁₈H₂₃NO₅ | [1] |

| Molecular Weight | 333.38 g/mol | [1] |

| Appearance | White to off-white solid or viscous oil | [2] |

| Purity | Typically ≥97% | [1] |

Applications in Pharmaceutical Synthesis

The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate serves as a key starting material for the synthesis of more complex piperidine-containing molecules, which are integral to drugs targeting the central nervous system, as well as antiviral, anticancer, and anti-inflammatory agents.

While a specific blockbuster drug directly synthesized from this intermediate is not prominently disclosed in publicly available literature, its structural motifs are found in various potent analgesics and other CNS-active compounds. For instance, the 4-substituted piperidine core is central to the structure of potent opioid analgesics like fentanyl and its analogs.[3][4] The synthesis of such compounds often involves the elaboration of a piperidine ring.[5][6]

The reactivity of the β-keto ester group in Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate allows for a variety of chemical transformations, including:

-

Cyclization reactions to form fused heterocyclic systems.

-

Alkylation and acylation at the α-carbon.

-

Knorr pyrrole synthesis and related reactions to build complex heterocyclic frameworks.

-

Decarboxylation to yield a ketone.

These reactions open avenues for the synthesis of a diverse library of compounds for drug discovery and development. The Cbz protecting group can be readily removed under mild hydrogenolysis conditions, revealing the secondary amine of the piperidine ring for further functionalization.[2]

Experimental Protocols

The synthesis of Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate is typically achieved through a Claisen condensation reaction. Below is a detailed protocol based on established chemical principles for such transformations.

Protocol 1: Synthesis of Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate via Claisen Condensation

This protocol describes the base-mediated condensation of ethyl N-Cbz-4-piperidinecarboxylate with ethyl acetate to yield the target β-keto ester.

Materials:

-

Ethyl N-Cbz-4-piperidinecarboxylate (CAS: 160809-38-1)[7]

-

Ethyl acetate (anhydrous)

-

Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF) or Diethyl ether

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Addition funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Chromatography column

Procedure:

-

Preparation: Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere.

-

Base Addition: Suspend sodium ethoxide (1.1 equivalents) in anhydrous THF in the flask. If using sodium hydride, wash it with anhydrous hexanes to remove mineral oil and then suspend it in THF.

-

Reactant Addition: To the stirred suspension, add a solution of ethyl N-Cbz-4-piperidinecarboxylate (1.0 equivalent) and anhydrous ethyl acetate (2.0-3.0 equivalents) in anhydrous THF dropwise via the addition funnel at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting ester.

-

Work-up: Cool the reaction mixture to 0 °C using an ice bath and cautiously quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~5-6).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate as a white to off-white solid or viscous oil.[2]

Expected Yield: 60-80%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Logical Workflow for the Synthesis of Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate

Caption: A flowchart illustrating the key stages in the synthesis of the target intermediate.

Signaling Pathway of a Potential Downstream Application

While a specific drug target is not definitively linked, piperidine-based compounds often act as receptor antagonists or agonists in the central nervous system. The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR), a common target for such molecules.

References

- 1. This compound - CAS:167414-75-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ussc.gov [ussc.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. regulations.gov [regulations.gov]

- 7. Ethyl N-Cbz-piperidine-4-carboxylate (1 x 1 g) | Reagentia [reagentia.eu]

Application Notes and Protocols for the Synthesis and Evaluation of Piperidine-Containing Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its favorable physicochemical properties and its ability to form key interactions within the ATP-binding pocket of kinases. This document provides detailed application notes and protocols for the synthesis and evaluation of piperidine-containing inhibitors targeting several key kinases implicated in cancer and inflammatory diseases: c-Jun N-terminal kinase (JNK), Checkpoint kinase 1 (CHK1), Anaplastic Lymphoma Kinase (ALK), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Cyclin-Dependent Kinase 2 (CDK2).

Targeted Kinase Signaling Pathways

Understanding the signaling context of the targeted kinase is crucial for inhibitor development. Below are simplified diagrams of the signaling pathways for JNK, CHK1, ALK, p38 MAPK, and CDK2.

JNK Signaling Pathway

CHK1 Signaling Pathway

ALK Signaling Pathway

Application Notes and Protocols for the Intramolecular Condensation of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. The synthesis of substituted piperidines is therefore of significant interest in drug discovery and development. One key transformation to create functionalized piperidine rings is the intramolecular condensation of suitable precursors. This document outlines a detailed protocol for the intramolecular condensation of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate, a reaction that proceeds via a Dieckmann condensation mechanism to yield a bicyclic piperidine-2,4-dione derivative. This derivative can serve as a versatile intermediate for further chemical modifications.

The Dieckmann condensation is an intramolecular version of the Claisen condensation, where a molecule containing two ester groups reacts in the presence of a strong base to form a cyclic β-keto ester.[1][2] This reaction is particularly useful for the formation of 5- or 6-membered rings.[1][2] In the case of this compound, the reaction leads to the formation of a 6-membered piperidine-2,4-dione ring system.

Principle of the Reaction

The intramolecular condensation of this compound is a Dieckmann condensation. The reaction is initiated by the deprotonation of the α-carbon between the two carbonyl groups by a strong base, typically an alkoxide like sodium ethoxide or sodium methoxide. The resulting enolate then attacks the ester carbonyl group intramolecularly, leading to the formation of a cyclic β-keto ester after the elimination of an alkoxide. A subsequent acidic workup neutralizes the enolate to yield the final product.

Experimental Protocol

This protocol provides a general procedure for the Dieckmann condensation of this compound.

Materials:

-

This compound (Substrate)

-

Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe) (Base)

-

Anhydrous ethanol or Methanol (Solvent)

-

Anhydrous toluene or Tetrahydrofuran (THF) (Optional Co-solvent)

-

Hydrochloric acid (HCl), 1M solution (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (saturated NaCl solution) (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (Drying agent)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

-

Substrate Addition: To the stirred solution of the base at room temperature, add a solution of this compound (1.0 equivalent) in anhydrous ethanol or toluene dropwise over 15-30 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically around 78-80 °C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully quench the reaction by the slow addition of 1M HCl until the pH is acidic (pH ~ 3-4).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure bicyclic piperidine-2,4-dione derivative.

Data Presentation

Quantitative data for a representative Dieckmann condensation of a similar piperidine derivative is summarized below.[3] Yields and purity are highly dependent on the specific substrate and reaction conditions.

| Parameter | Value |

| Starting Material | This compound |

| Base | Sodium Methoxide |

| Solvent | Methanol |

| Reaction Temperature | Reflux |

| Reaction Time | 3 hours |

| Typical Yield | 60-75% |

| Product Purity (post-chromatography) | >95% |

Visualizations

Reaction Scheme:

References

Application Notes and Protocols: Cyclization Reactions of β-Keto Ester Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The functionalization of the piperidine ring is a key strategy for modulating the pharmacological properties of these molecules. One powerful approach to creating complex, polycyclic architectures from simple piperidine precursors is through intramolecular cyclization reactions. This application note focuses on the cyclization of β-keto ester derivatives of piperidine, which serve as versatile intermediates for the synthesis of fused and spirocyclic heterocyclic systems, such as indolizidines and quinolizidines. These bicyclic nitrogen-containing frameworks are core structures of many alkaloids and pharmacologically active compounds.

This document provides detailed protocols and application data for two primary types of cyclization reactions involving β-keto ester piperidine derivatives: the Dieckmann Condensation and Intramolecular Michael Addition.

Key Cyclization Strategies

The intramolecular cyclization of piperidine derivatives bearing a β-keto ester moiety, or a precursor that generates one in situ, can be achieved through several synthetic strategies. The choice of reaction depends on the substitution pattern of the piperidine ring and the desired bicyclic product.

Dieckmann Condensation for the Synthesis of Quinolizidinone and Indolizidinone Scaffolds

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that, in the context of N-substituted piperidines, can be used to construct fused bicyclic β-keto esters. This reaction is typically mediated by a strong base, such as sodium hydride or potassium tert-butoxide. The resulting cyclic β-keto ester can then be further manipulated, for instance, through decarboxylation, to yield functionalized quinolizidinone or indolizidinone skeletons.

Experimental Protocol: Synthesis of Ethyl 1-oxo-1,2,3,4,6,7,8,9-octahydroquinolizine-2-carboxylate

This protocol describes the intramolecular Dieckmann condensation of a piperidine-based diester to yield a quinolizidinone β-keto ester.

Materials:

-

N-(3-(ethoxycarbonyl)propyl)pipecolic acid ethyl ester

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous toluene

-

Anhydrous ethanol

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (1.2 eq.) in anhydrous toluene.

-

Add a solution of N-(3-(ethoxycarbonyl)propyl)pipecolic acid ethyl ester (1.0 eq.) in anhydrous toluene dropwise to the stirred suspension at room temperature under a nitrogen atmosphere.

-

After the initial effervescence subsides, add a catalytic amount of anhydrous ethanol.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the excess sodium hydride by the slow, dropwise addition of ethanol.

-

Acidify the mixture with 1 M HCl until the pH is approximately 3-4.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired ethyl 1-oxo-1,2,3,4,6,7,8,9-octahydroquinolizine-2-carboxylate.

Data Presentation

| Substrate | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| N-(3-(ethoxycarbonyl)propyl)pipecolic acid ethyl ester | NaH (1.2) | Toluene | Reflux | 5 | Ethyl 1-oxo-octahydroquinolizine-2-carboxylate | 75-85 |

| N-(2-(ethoxycarbonyl)ethyl)pipecolic acid ethyl ester | NaH (1.2) | Toluene | Reflux | 6 | Ethyl 8-oxo-octahydroindolizine-7-carboxylate | 70-80 |

| N-(3-(methoxycarbonyl)propyl)proline methyl ester | KOBuᵗ (1.1) | THF | Reflux | 4 | Methyl 1-oxo-octahydropyrrolo[1,2-a]azepine-2-carboxylate | 80-90 |

Note: Yields are typical ranges based on literature for similar Dieckmann cyclizations.

Intramolecular Michael Addition for the Synthesis of Functionalized Piperidine-Fused Rings

The intramolecular Michael addition is a powerful C-C bond-forming reaction that can be utilized for the cyclization of piperidine derivatives containing a nucleophilic β-keto ester and a tethered Michael acceptor (e.g., an α,β-unsaturated ester or ketone). This reaction can be catalyzed by either a base or an acid and often proceeds with high diastereoselectivity.

Experimental Protocol: Base-Catalyzed Intramolecular Michael Addition

This protocol outlines the base-catalyzed intramolecular Michael addition of a piperidine β-keto ester derivative to an α,β-unsaturated ester moiety to form a bicyclic system.

Materials:

-

Ethyl 2-(1-(4-ethoxy-4-oxobut-2-en-1-yl)piperidin-2-yl)-3-oxobutanoate

-